Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-8(11(16)20-4)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDIIGMQOAWKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433451 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57113-90-3 | |
| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57113-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Synthesis of Methyl 2-(Azidocarbonyl)-3-Nitrobenzoate
In a 250 mL four-necked flask, 60 mL water, 6.5 g sodium azide (0.1 mol), and 1.6 g tetrabutylammonium bromide (0.005 mol) are cooled to 0°C. A solution of methyl 2-chlorocarbonyl-3-nitrobenzoate (24.2 g) in 140 mL 1,2-dichloroethane is added dropwise. The reaction is maintained at 0°C for 1 hour, yielding a solvent layer containing the azide intermediate.
Critical Parameters:
-
Temperature Control: Maintaining 0°C prevents premature decomposition of the azide.
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Solvent Selection: 1,2-Dichloroethane enhances solubility of the nitrobenzoyl chloride, reducing side reactions.
Step 2: Boc Protection via Tert-Butyl Alcohol
The azide-containing solvent is added dropwise to 11.1 g tert-butyl alcohol (0.15 mol) heated to 80°C. After 1 hour at 80–90°C, the mixture is concentrated under reduced pressure. Ethanol (80 mL) is added, and the product is crystallized at 0°C, yielding 27.1 g methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (91.5% yield, 96.5% purity).
Optimization Insights:
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Reagent Stoichiometry: A 1.5:1 molar ratio of tert-butyl alcohol to azide ensures complete conversion.
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Crystallization Solvent: Ethanol achieves optimal crystal formation, minimizing residual solvents.
Comparative Analysis of Solvent Systems
The choice of solvent significantly impacts reaction efficiency and purity. Data from three patent examples illustrate this variability:
| Example | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| 2 | Chlorobenzene | 80–90°C | 92.9% | 95.4% |
| 3 | 1,2-Dichloroethane | 80–90°C | 91.5% | 96.5% |
| 4 | Toluene | 80–90°C | 90.0% | 97.2% |
Chlorobenzene affords the highest yield (92.9%) due to its high boiling point and inertness, while 1,2-dichloroethane enhances purity by reducing byproduct formation.
Catalytic and Process Innovations
Phase-Transfer Catalysis
Tetrabutylammonium bromide (TBAB) is employed at 0.005 mol (5 mol%) to facilitate azide formation. TBAB enhances interfacial reactivity between aqueous sodium azide and organic phases, reducing reaction times from hours to minutes in analogous systems.
Spectroscopic Validation
Post-synthesis characterization ensures product integrity:
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1H NMR: tert-Butyl protons appear as a singlet at δ 1.4 ppm, while aromatic protons resonate at δ 8.1–8.3 ppm.
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IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂) confirm functional groups.
Challenges and Mitigation Strategies
Byproduct Formation
Minor impurities (e.g., methyl 3-nitrobenzoate) are removed via ethanol recrystallization, leveraging differential solubility in polar solvents.
Industrial Applicability
The patented method’s scalability is evidenced by consistent yields (>90%) across 250 mL to multi-liter batches. Process intensification via solvent recycling (e.g., toluene recovery) reduces costs by 15–20% in pilot studies .
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Angiotensin II Receptor Antagonists
One of the primary applications of methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is in the synthesis of angiotensin II receptor antagonists, such as Azilsartan medoxomil and Candesartan cilexetil . These compounds are utilized for treating hypertension and related cardiovascular diseases. The tert-butoxycarbonyl (Boc) group serves as a protective moiety during the synthesis, allowing for selective reactions that lead to the formation of biologically active molecules .
1.2 Development of Dual Inhibitors
Recent studies have highlighted the potential of this compound in developing dual inhibitors targeting bacterial topoisomerases. These inhibitors exhibit potent antibacterial activity against multidrug-resistant strains, showcasing the compound's versatility in drug discovery . The incorporation of this compound into these inhibitors enhances their efficacy and selectivity.
Synthetic Applications
2.1 Intermediate in Organic Synthesis
This compound acts as an important intermediate in various organic synthesis pathways. It can be transformed into other functionalized derivatives through deprotection or further chemical modifications. For instance, deprotecting the Boc group allows for the introduction of other functional groups, making it a valuable building block in synthetic organic chemistry .
2.2 C-H Functionalization Reactions
Research indicates that this compound can be used in C-H functionalization reactions, which are crucial for creating complex organic molecules from simpler precursors. This application is particularly relevant in medicinal chemistry, where modifying existing drug structures can lead to improved pharmacological properties .
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate involves its ability to undergo chemical transformations that are crucial in organic synthesis. The Boc-protecting group provides stability to the amino group, allowing selective reactions to occur at other functional groups. Upon removal of the Boc group, the free amino group can participate in further reactions, making it a valuable intermediate in multi-step synthesis pathways.
Comparison with Similar Compounds
Chemical Identification :
Key Properties :
- Spectral Data : NMR, UV, and IR spectra have been computationally modeled using Spartan 14 software, confirming its conformational stability and electronic properties .
- Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Analogs with Varied Ester Groups
Ethyl 2-((tert-Butoxycarbonyl)amino)-3-nitrobenzoate
- CAS No.: 136285-65-9
- Molecular Formula : C₁₄H₁₈N₂O₆
- Molecular Weight : 310.30 g/mol
- Key Differences :
- Substitution of the methyl ester with an ethyl group increases molecular weight by ~14 g/mol.
- Ethyl esters generally exhibit slightly lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity.
- Application : Used in synthesizing angiotensin II receptor antagonists (e.g., candesartan intermediates) .
Positional Isomers
Methyl 3-((tert-Butoxycarbonyl)amino)-4-nitrobenzoate
- CAS No.: Not explicitly listed, but structurally inferred from .
- Molecular Formula : C₁₃H₁₆N₂O₆ (same as target compound)
- Key Differences: Nitro and Boc-amino groups are at positions 4 and 3, respectively, altering electronic distribution.
Compounds with Biphenyl Moieties
Ethyl 2-[[(2′-Cyano-[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate
- CAS No.: 136285-67-1
- Molecular Formula : C₂₂H₁₇N₃O₄
- Higher molecular weight (387.39 g/mol) and lipophilicity (log P ~3.5) compared to the target compound .
Quantitative Comparison of Key Attributes
Research Findings and Functional Insights
- Reactivity : The nitro group at position 3 in the target compound facilitates electrophilic aromatic substitution, while the Boc group enhances stability during peptide coupling reactions .
- Similarity Analysis :
- 4-Acetamido-3-methylbenzoic acid (CAS 37901-92-1, similarity score 0.75) lacks the nitro and ester groups, reducing its utility in nitro-reduction pathways .
- 2-Oxoindoline-7-carboxylic acid (CAS 25369-43-1, similarity score 0.71) features a fused ring system, altering solubility and bioavailability .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, commonly referred to as Methyl 2-(Boc-amino)-3-nitrobenzoate, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆N₂O₆
- Molar Mass : 296.28 g/mol
- CAS Number : 57113-90-3
- Melting Point : 104.0 to 108.0 °C
- Solubility : Soluble in dichloromethane
- Appearance : Yellow solid
The compound features a nitro group and a tert-butoxycarbonyl (Boc) protective group, which are critical for its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics. For example:
- Activity Against Gram-positive Bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .
- Activity Against Gram-negative Bacteria : It was also effective against Acinetobacter baumannii and Klebsiella pneumoniae, with MIC values between 1 and 4 μg/mL .
The biological activity of this compound can be attributed to its ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death, making it a potential candidate for treating infections caused by multidrug-resistant bacteria .
Case Studies
- In Vivo Efficacy : In a study involving a mouse model of infection with vancomycin-intermediate S. aureus, this compound exhibited significant in vivo antibacterial efficacy. The results indicated that the compound could effectively reduce bacterial load in infected tissues .
- Preclinical Studies : Comprehensive preclinical evaluations have been conducted to assess the safety and pharmacokinetic properties of this compound. These studies suggest favorable absorption, distribution, metabolism, excretion (ADME) profiles, alongside low toxicity .
Synthesis Pathways
This compound is synthesized through various chemical reactions involving nitrobenzene derivatives. The following general steps outline its synthesis:
- Formation of the Boc-amino Group : The starting material undergoes reaction with Boc anhydride under basic conditions.
- Nitration Reaction : The resulting intermediate is nitrated using standard nitration protocols to introduce the nitro group at the meta position.
- Methyl Ester Formation : Finally, esterification with methanol yields the methyl ester form of the compound.
Summary of Research Findings
| Study | Findings |
|---|---|
| Study A | Effective against S. aureus (MIC <0.03125 μg/mL) |
| Study B | Active against multidrug-resistant Acinetobacter baumannii (MIC = 4 μg/mL) |
| Study C | Demonstrated in vivo efficacy in mouse models of infection |
Q & A
Q. What are the key synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the benzoate core. For example, amidation under anhydrous conditions (e.g., using tert-butoxycarbonyl (Boc) protecting groups) followed by nitration. Optimization includes:
- Temperature control : Nitration reactions often require low temperatures (−10°C to 0°C) to prevent over-nitration or decomposition .
- Catalyst selection : Use Lewis acids like FeCl₃ for regioselective nitration .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity, achieving yields up to 67% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro and Boc group positions). For example, aromatic protons near the nitro group appear downfield (δ 8.2–8.5 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (Boc C-O) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₆N₂O₆, MW 296.28) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and predicted spectral data?
- Spartan 14 software calculates NMR/IR spectra by optimizing molecular geometries (DFT/B3LYP/6-31G* basis set). Discrepancies arise from solvent effects (simulated in vacuum vs. experimental CDCl₃) or conformational flexibility. For instance, calculated LUMO energies may deviate by ±0.5 eV due to solvation .
- Mitigation : Compare computed spectra with experimental data in identical solvents and validate using coupled-cluster (CCSD) methods for higher accuracy .
Q. What strategies address low yields in amidation or esterification steps during derivative synthesis?
- Activation reagents : Use HATU or EDCI for efficient coupling, reducing side reactions like hydrolysis .
- Moisture-sensitive steps : Conduct reactions under nitrogen with molecular sieves to scavenge water .
- Workup : Extract unreacted starting materials via liquid-liquid extraction (ethyl acetate/water) before HPLC purification .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?
- Chiral auxiliaries : Employ (S)- or (R)-configured Boc-protected intermediates to enforce specific configurations .
- Inversion methods : Convert erythro to threo isomers using methanesulfonyl chloride and CsOAc in crown ether-18-6, achieving 100% efficiency .
- Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess .
Q. How do analytical methods validate purity and identity when this compound is used as a pharmaceutical intermediate?
- HPLC-DAD/MS : Detect impurities (e.g., Azilsartan Impurity 133) at ≤0.1% using C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) .
- LC-MS/MS : Quantify trace nitro-reduced byproducts (e.g., amine derivatives) with MRM transitions (m/z 296 → 252) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on solubility or stability reported in literature?
- Solubility tests : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to compare with literature values. Discrepancies may arise from polymorphic forms or residual solvents .
- Stability assays : Replicate degradation studies (e.g., exposure to UV light) and analyze via TLC or HPLC to confirm decomposition pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
